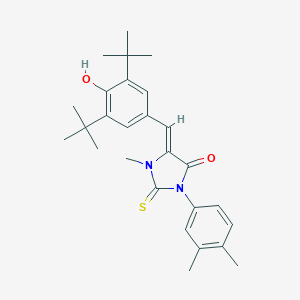
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one, also known as DBTP, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. DBTP is a member of the imidazolidinone family and is known for its antioxidant and anti-inflammatory properties.
作用機序
The mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of reactive oxygen species (ROS). 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to activate the nuclear factor-erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death) in vitro and in vivo. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. Additionally, 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been shown to reduce oxidative stress and inflammation in various animal models of cardiovascular diseases.
実験室実験の利点と制限
One of the major advantages of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a promising candidate for the treatment of various diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one is also relatively easy to synthesize and can be obtained in good yield. However, one of the limitations of using 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one. One of the areas of interest is the development of new formulations of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one with improved solubility and bioavailability. Another area of interest is the investigation of the potential applications of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one and its potential interactions with other drugs and compounds.
合成法
The synthesis of 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one involves the reaction of 3,5-ditert-butyl-4-hydroxybenzaldehyde and 3,4-dimethylphenyl isothiocyanate in the presence of a base catalyst such as potassium carbonate. The reaction mixture is then heated at reflux temperature for several hours to obtain the final product in good yield. The purity of the product can be improved by recrystallization from a suitable solvent such as methanol.
科学的研究の応用
5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in various scientific research fields. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. 5-(3,5-Ditert-butyl-4-hydroxybenzylidene)-3-(3,4-dimethylphenyl)-1-methyl-2-thioxoimidazolidin-4-one has also been shown to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antimicrobial agents.
特性
分子式 |
C27H34N2O2S |
|---|---|
分子量 |
450.6 g/mol |
IUPAC名 |
(5Z)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(3,4-dimethylphenyl)-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C27H34N2O2S/c1-16-10-11-19(12-17(16)2)29-24(31)22(28(9)25(29)32)15-18-13-20(26(3,4)5)23(30)21(14-18)27(6,7)8/h10-15,30H,1-9H3/b22-15- |
InChIキー |
XSSFWLUXBCYMCB-JCMHNJIXSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)/N(C2=S)C)C |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
正規SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)N(C2=S)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(3,4-dimethylphenyl)-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297189.png)
![N-(3,4-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297194.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B297195.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297196.png)
![2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B297197.png)
![N-(3-bromo-4-chlorophenyl)-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297198.png)
![N-(4-iodo-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B297200.png)
![2,4-dichloro-N-{1-[5-({2-[(3,4-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297201.png)
![2,4-dichloro-N-{1-[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B297203.png)
![N-{1-[5-({2-[(4-bromo-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-2,4-dichlorobenzamide](/img/structure/B297204.png)
amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297206.png)
amino]-N-(1-phenylethyl)acetamide](/img/structure/B297207.png)
![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B297209.png)
amino]-N-propylacetamide](/img/structure/B297212.png)